Tributyl(hexyloxy)stannane
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Overview
Description
Tributyl(hexyloxy)stannane is an organotin compound that features a tin atom bonded to three butyl groups and one hexyloxy group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(hexyloxy)stannane can be synthesized through the reaction of tributyltin hydride with hexanol under specific conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent oxidation. The general reaction is as follows:
Bu3SnH+C6H13OH→Bu3SnOC6H13+H2
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using tributyltin chloride and hexanol. The process is optimized for yield and purity, often involving distillation and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tributyl(hexyloxy)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Oxidation: It can be oxidized to form tin oxides.
Common Reagents and Conditions
Reduction: Common reagents include azobisisobutyronitrile (AIBN) and light irradiation.
Substitution: Reagents such as halides and acids can be used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Major Products
Reduction: The major products are hydrocarbons.
Substitution: The products depend on the substituent introduced.
Oxidation: The major products are tin oxides.
Scientific Research Applications
Tributyl(hexyloxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions.
Biology: Studied for its potential effects on biological systems, though its toxicity limits its use.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tributyl(hexyloxy)stannane involves the donation of hydrogen atoms in radical reactions. The tin-hydrogen bond is relatively weak, allowing for easy cleavage and the formation of tin radicals. These radicals can then participate in various chemical reactions, including reduction and substitution.
Comparison with Similar Compounds
Similar Compounds
- Tributyltin hydride
- Tributyltin chloride
- Triphenyltin hydride
Uniqueness
Tributyl(hexyloxy)stannane is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. Compared to other organotin compounds, it may offer different reactivity profiles and applications in synthesis.
Properties
CAS No. |
62774-20-3 |
---|---|
Molecular Formula |
C18H40OSn |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
tributyl(hexoxy)stannane |
InChI |
InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h2-6H2,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
ZHZMPMMJVDRYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCO[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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